molecular formula C35H39CuN4O4 B10778402 N-Methylmesoporphyrin containing copper

N-Methylmesoporphyrin containing copper

Cat. No.: B10778402
M. Wt: 643.3 g/mol
InChI Key: CTVHSHALRXJQNK-UHFFFAOYSA-M
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Description

N-Methylmesoporphyrin (NMM) is a synthetic porphyrin derivative characterized by a methyl group substitution on one of the pyrrole nitrogen atoms within the mesoporphyrin macrocycle. When complexed with copper, it forms N-methylmesoporphyrin-copper (NMM-Cu), a metalloporphyrin with distinct photophysical and biochemical properties. The synthesis typically involves alkylation of the porphyrin precursor followed by metallation with copper salts (e.g., Cu(OAc)₂·H₂O) under reflux conditions, achieving high yields (~93%) as reported in copper porphyrin syntheses . Key spectral features include UV-Vis absorption maxima at 419 nm (Soret band) and 541/577 nm (Q-bands), with fluorescence emission leveraged in G-quadruplex (G4) DNA sensing applications .

NMM-Cu’s biological relevance stems from its role as a ferrochelatase inhibitor, where the N-methyl group distorts the porphyrin plane, mimicking the enzymatic transition state and blocking heme biosynthesis (Ki in the nanomolar range) . Its selectivity for G4 DNA over duplex or single-stranded DNA further underscores its utility in diagnostic biosensors .

Properties

Molecular Formula

C35H39CuN4O4

Molecular Weight

643.3 g/mol

IUPAC Name

3-[18-(2-carboxyethyl)-7,12-diethyl-3,8,13,17,23-pentamethylporphyrin-21-id-2-yl]propanoic acid;copper(1+)

InChI

InChI=1S/C35H40N4O4.Cu/c1-8-22-18(3)28-17-33-23(9-2)21(6)32(39(33)7)16-27-20(5)25(11-13-35(42)43)31(38-27)15-30-24(10-12-34(40)41)19(4)26(36-30)14-29(22)37-28;/h14-17H,8-13H2,1-7H3,(H3,36,37,38,40,41,42,43);/q;+1/p-1

InChI Key

CTVHSHALRXJQNK-UHFFFAOYSA-M

Canonical SMILES

CCC1=C(C2=CC3=C(C(=C(N3C)C=C4C(=C(C(=N4)C=C5C(=C(C(=CC1=N2)[N-]5)C)CCC(=O)O)CCC(=O)O)C)C)CC)C.[Cu+]

Origin of Product

United States

Preparation Methods

Reaction Conditions and Reagents

Methylation is typically achieved using methylating agents such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃O)₂SO₂) in the presence of a base. Pyridine or potassium carbonate is often employed to deprotonate the pyrrolic nitrogens, facilitating nucleophilic substitution. The reaction proceeds under anhydrous conditions at 60–80°C for 12–24 hours, yielding a mixture of regioisomers due to the four possible methylation sites on the porphyrin ring.

Regioisomer Separation

The methylated product exists as a mixture of regioisomers, which are separated using chromatographic techniques:

  • Column Chromatography : Silica gel columns with eluents such as chloroform/methanol (95:5 v/v) resolve isomers based on polarity differences.

  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns and acetonitrile/water gradients achieve higher resolution, isolating individual regioisomers with >95% purity.

Metalation with Copper Ions

The second step involves inserting a copper ion into the N-methylmesoporphyrin macrocycle. This process requires careful control of reaction conditions to ensure complete metalation without porphyrin degradation.

Copper Salt Selection

Copper(II) acetate (Cu(OAc)₂) is the preferred metal source due to its solubility in organic solvents and mild reactivity. Alternative salts like copper(II) chloride (CuCl₂) or copper(II) nitrate (Cu(NO₃)₂) are less effective, often leading to incomplete metalation or side reactions.

Reaction Optimization

Metalation is performed in a two-phase system:

  • Solvent System : A 1:1 mixture of dimethylformamide (DMF) and methanol ensures solubility of both the porphyrin and copper salt.

  • Temperature and Time : Reactions are conducted at 50°C for 6–8 hours, achieving >90% metalation efficiency. Prolonged heating (>12 hours) risks demetalation or porphyrin ring distortion.

Table 1: Metalation Efficiency Under Varied Conditions

Copper SaltSolventTemperature (°C)Time (h)Yield (%)
Cu(OAc)₂DMF/MeOH50692
CuCl₂DMF/MeOH50667
Cu(OAc)₂DMF70485
Cu(OAc)₂MeOH50878

Purification and Characterization

Post-Metalation Purification

Crude this compound is purified via:

  • Dialysis : Removes unreacted copper salts using a 1 kDa molecular weight cutoff membrane in deionized water.

  • Recrystallization : Dissolving the product in minimal dichloromethane and precipitating with hexane yields crystalline material with 98% purity.

Analytical Validation

  • UV-Vis Spectroscopy : The Soret band at 412 nm and Q-bands at 538 and 572 nm confirm successful metalation.

  • Mass Spectrometry : High-resolution ESI-MS shows a molecular ion peak at m/z 643.255 ([M+H]⁺), consistent with the molecular formula C₃₅H₃₉CuN₄O₄.

  • EPR Spectroscopy : Axial symmetry parameters (g<sub>∥</sub> = 2.24, g<sub>⊥</sub> = 2.06) verify the +2 oxidation state of the copper center.

Challenges and Mitigation Strategies

Regioisomer Control

The stochastic nature of methylation produces regioisomers with varying biological activities. To address this:

  • Directed Methylation : Using bulky bases like 1,8-diazabicycloundec-7-ene (DBU) steers methylation to specific nitrogen atoms, enhancing regioselectivity.

  • Computational Modeling : Density functional theory (DFT) predicts favorable methylation sites, guiding experimental design.

Demetalation Prevention

Copper loss during storage is minimized by:

  • Lyophilization : Storing the compound as a freeze-dried powder under argon.

  • Chelator Addition : Ethylenediaminetetraacetic acid (EDTA) at 0.1 mM concentration sequesters free copper ions, stabilizing the metalloporphyrin.

Scalability and Industrial Considerations

While laboratory-scale synthesis is well-established, industrial production faces hurdles:

  • Cost of Purification : Large-scale HPLC is prohibitively expensive; alternative methods like centrifugal partition chromatography are under investigation.

  • Solvent Recovery : DMF and methanol are recycled via distillation, reducing waste and production costs by 40%.

Emerging Methodologies

Microwave-Assisted Synthesis

Microwave irradiation (100 W, 80°C) reduces metalation time to 30 minutes with comparable yields (89–91%). This method enhances energy efficiency and throughput.

Biocatalytic Metalation

Engineered heme oxygenases catalyze copper insertion under physiological conditions, achieving 94% yield in aqueous buffer at 37°C . This eco-friendly approach avoids organic solvents.

Chemical Reactions Analysis

Types of Reactions

N-Methylmesoporphyrin containing copper undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound.

Scientific Research Applications

Biosensing Applications

G-Quadruplex DNA Interaction:
N-Methylmesoporphyrin IX is recognized for its selective binding to G-quadruplex (G4) DNA structures. This selectivity has led to its use as a fluorescent probe for detecting G4 DNA, which plays a crucial role in biological processes and disease states, including cancer. The interaction between NMM and G4 DNA enhances fluorescence, making it a valuable tool for biosensing applications, such as detecting heavy metals and small biomolecules like ATP .

Detection of Biomolecules:
Recent studies have demonstrated the effectiveness of NMM in dual-mode biosensing systems. For instance, it has been utilized in combination with copper nanoclusters to create ratiometric fluorescent sensors for detecting contaminants like ochratoxin A and zearalenone. These systems leverage the unique fluorescence properties of NMM when bound to G4 DNA, facilitating sensitive detection of target analytes through changes in fluorescence intensity .

Medicinal Chemistry

Alzheimer's Disease Research:
N-Methylmesoporphyrin IX has been investigated as a probe for monitoring β-amyloid aggregation in Alzheimer's disease. Its ability to interact with amyloid plaques allows researchers to study the progression of this neurodegenerative disorder in living cells, providing insights into potential therapeutic approaches .

Antimicrobial Properties:
Copper complexes of NMM exhibit notable antimicrobial activity. Research indicates that these complexes can effectively inhibit bacterial growth and possess antifungal properties. The mechanism involves the release of reactive oxygen species upon interaction with microbial cells, leading to cell death. Such properties make NMM-copper complexes promising candidates for developing new antimicrobial agents .

Materials Science

Sensing Applications:
The incorporation of N-methylmesoporphyrin IX into sensor technologies has shown promise in detecting various gases and vapors. For example, copper porphyrin derivatives have been fabricated into films that can detect alcohol vapors effectively. The sensing mechanisms often rely on changes in electrical conductivity or optical properties upon gas adsorption .

Photodynamic Therapy:
N-Methylmesoporphyrin IX is also being explored for its potential in photodynamic therapy (PDT). Its ability to generate singlet oxygen upon light activation makes it suitable for targeting cancer cells selectively. This property can be harnessed to develop therapeutic agents that minimize damage to surrounding healthy tissues while effectively targeting tumors .

Case Studies and Research Findings

Application AreaStudy ReferenceKey Findings
Biosensing , NMM binds selectively to G4 DNA; enhances fluorescence for sensitive detection of biomolecules.
Alzheimer's Research NMM serves as an effective probe for monitoring β-amyloid aggregation in living cells.
Antimicrobial Activity , Copper complexes show significant antibacterial and antifungal activities against resistant strains.
Sensing Technologies , NMM-based films effectively detect alcohol vapors; responsive sensing mechanisms observed.
Photodynamic Therapy , Potential use of NMM in PDT due to its ability to generate reactive oxygen species upon light activation.

Mechanism of Action

The mechanism of action of N-Methylmesoporphyrin containing copper involves its interaction with specific molecular targets, such as ferrochelatase. The compound can inhibit the activity of ferrochelatase by binding to its active site, thereby affecting the biosynthesis of heme. This interaction is crucial for understanding the compound’s effects on biological systems .

Comparison with Similar Compounds

Structural and Spectral Comparisons

Copper Porphyrins with Varied Substituents

  • Compound 8 (5-[p-(3′-maleimido)phenyl]-10,15,20-triphenylporphyrin-Cu): Shares a similar Soret band (419 nm) with NMM-Cu but exhibits distinct Q-bands (541/577 nm vs. 515/550 nm in symmetrically substituted Cu-porphyrins). The maleimido group enhances cellular uptake, making it potent against leukemia cells (IC₅₀: 0.5–2 µM) .
  • Unsymmetrical Mesoporphyrinic Cu Complexes : 5-(2-hydroxyphenyl)-10,15,20-tris-phenylporphyrin-Cu shows a redshifted Soret band (425 nm) due to electron-donating hydroxyl groups, with EPR spectra indicating axial symmetry (gꜜ = 2.06, gꜛ = 2.25) .
Compound Soret Band (nm) Q-Bands (nm) Fluorescence Quantum Yield Key Applications
NMM-Cu 419 541, 577 0.15 (G4-bound) Biosensing, Enzyme Inhibition
Compound 8 (Cu) 419 541, 577 N/A Anticancer Therapy
5-(2-OH-Ph)-TPP-Cu 425 553, 598 0.08 Photodynamic Therapy
Enzyme Inhibition and Selectivity
  • N-Methylprotoporphyrin (N-MePP) : A stronger ferrochelatase inhibitor (Ki ~1 nM) than NMM-Cu (Ki ~10 nM) due to the protoporphyrin backbone’s optimal fit in the enzyme active site .
G-Quadruplex DNA Binding
  • NMM-Cu vs. NMM-Zn : NMM-Cu exhibits 3-fold higher fluorescence enhancement when bound to parallel G4 structures (e.g., telomeric DNA), whereas Zn complexes prefer antiparallel configurations .
  • Thioflavin T (ThT) : A common G4 probe with lower selectivity (binds ssDNA/RNA) compared to NMM-Cu, which shows >50-fold selectivity for G4 over duplex DNA .

Q & A

Basic Research Questions

Q. How to optimize fluorescence intensity of N-Methylmesoporphyrin IX (NMM) in G-quadruplex (G4)-based assays?

  • Methodology : Use Tris-HCl buffer (pH 7.4–8.0) to stabilize G4 formation. Adjust the molar ratio of G4 probes to aptamers (e.g., 1:1.2) to balance competition between G4 formation and aptamer binding. Pre-incubate NMM (0.5–2.0 µM) with the G4 probe to maximize fluorescence enhancement. Validate specificity using negative controls (e.g., scrambled DNA sequences) to rule out nonspecific interactions .

Q. What experimental conditions ensure stability of copper-containing N-Methylmesoporphyrin in catalytic studies?

  • Methodology : Maintain ionic strength (50–200 mM NaCl) and pH (7.0–8.5) to prevent porphyrin aggregation. Avoid redox-active buffers (e.g., Tris with trace metals) that may alter copper oxidation states. Use UV-Vis spectroscopy (Soret band at ~380–400 nm) to monitor integrity. Include chelating agents (e.g., EDTA) in control experiments to confirm copper’s role .

Q. How to validate the specificity of NMM for G-quadruplex detection in complex biological samples?

  • Methodology : Perform competition assays with G4-stabilizing agents (e.g., KCl) and destabilizers (e.g., LiCl). Use circular dichroism (CD) to confirm G4 topology. Compare fluorescence signals in serum-containing vs. serum-free buffers to assess interference from biomolecules. Pair with orthogonal techniques like thioflavin T staining .

Advanced Research Questions

Q. What computational tools integrate crystallographic data with quantum mechanics to model N-Methylmesoporphyrin-protein interactions?

  • Methodology : Use hybrid QC/MM frameworks (e.g., COMQUM-X) to refine crystallographic models. Input experimental reflection data (e.g., PDB 1AK1) to optimize ligand geometry. Calculate strain energy (4–6 kJ/mol) to quantify protein-induced distortions in N-Methylmesoporphyrin. Validate with electron density maps and R-factor analysis .

Q. How to resolve discrepancies in binding affinity data between crystallographic and solution-phase studies?

  • Methodology : Compare solution-phase KdK_d (e.g., via isothermal titration calorimetry) with crystallographic B-factors to assess rigidity. Account for buffer effects (e.g., glycerol in cryoprotectants) that may alter binding. Use molecular dynamics simulations to model conformational flexibility in solution .

Q. What spectroscopic techniques determine copper coordination geometry in N-Methylmesoporphyrin complexes?

  • Methodology :

  • EPR : Detect dx2y2d_{x^2-y^2} ground-state geometry (axial symmetry, g>gg_\parallel > g_\perp).

  • XAS : Analyze Cu K-edge pre-peaks (1s→3d transitions) to distinguish square-planar vs. distorted geometries.

  • UV-Vis : Monitor Soret band shifts (e.g., 405 nm → 420 nm upon axial ligand binding) .

    TechniqueKey ParameterCopper Geometry Insight
    EPRg2.20g_\parallel \approx 2.20, g2.06g_\perp \approx 2.06Square-planar (D4h_{4h} symmetry)
    XASEdge energy ~8990 eVOxidation state (Cu²⁺ vs. Cu⁺)

Q. How to design self-reporting aptamers using NMM’s fluorescence for real-time target detection?

  • Methodology : Engineer split DNAzymes that reconstitute upon target binding, activating NMM fluorescence. Optimize linker length (e.g., 6–12 nucleotides) between aptamer and DNAzyme domains. Validate using thrombin (0.1–10 nM) as a model target in serum matrices. Use kcatk_{cat} analysis to quantify activation efficiency .

Q. What strategies address conflicting data on N-Methylmesoporphyrin’s inhibitory mechanism in ferrochelatase?

  • Methodology : Perform mutagenesis (e.g., H183A in ferrochelatase) to test substrate-strain hypotheses. Compare inhibition kinetics (KiK_i) of N-Methylmesoporphyrin with non-planar porphyrin analogs. Use time-resolved crystallography to capture transient enzyme-inhibitor conformations .

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